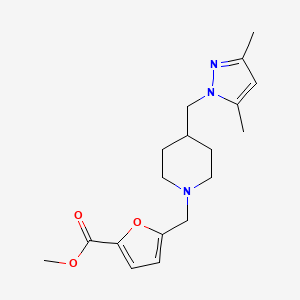
methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate, is a complex molecule with potential biological activity. Similar compounds with pyrazole moieties have been reported to exhibit diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antiviral activities .
Mode of Action
Compounds with similar structures, such as those containing pyrazole moieties, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Biologische Aktivität
Methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that incorporates both pyrazole and piperidine moieties. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and possibly anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
- Piperidine Group : Often associated with neuroactive properties.
The molecular formula is C17H24N4O3 with a molecular weight of 336.40 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and piperidine structures. For instance, similar derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
Antifungal Activity
The compound has been evaluated for antifungal properties as well. Similar pyrazole derivatives have exhibited promising results against fungal strains, suggesting that this compound may possess comparable effects .
Anticancer Potential
Preliminary investigations into the anticancer properties of pyrazole derivatives indicate potential efficacy against various cancer cell lines. For example, derivatives have shown cytotoxic effects on human tumor cell lines with IC50 values in the micromolar range . The structure of this compound may enhance its interaction with cellular targets involved in cancer progression.
Case Studies
- Study on Pyrazole Derivatives : A study conducted by Umesha et al. demonstrated that pyrazole derivatives exhibit significant antibacterial activity through structural modifications that enhance their binding affinity to bacterial enzymes .
- Antifungal Evaluation : Research published in MDPI highlighted the antifungal potential of similar compounds, indicating that modifications in the pyrazole ring can lead to increased efficacy against fungal pathogens .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of related compounds found that they selectively inhibited cancer cell proliferation without significant toxicity to normal cells .
Eigenschaften
IUPAC Name |
methyl 5-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-10-14(2)21(19-13)11-15-6-8-20(9-7-15)12-16-4-5-17(24-16)18(22)23-3/h4-5,10,15H,6-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBGAQALYTXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(O3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














